molecular formula C11H11N3O B3026593 N-(4-Methoxyphenyl)pyrazin-2-amine CAS No. 1022128-78-4

N-(4-Methoxyphenyl)pyrazin-2-amine

Cat. No.: B3026593
CAS No.: 1022128-78-4
M. Wt: 201.22
InChI Key: AZDBABVGXUPDTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-Methoxyphenyl)pyrazin-2-amine” is a useful research chemical . It is also known by its CAS number 1022128-78-4 .


Molecular Structure Analysis

The empirical formula of “this compound” is C11H11N3O . Its molecular weight is 201.22 . The SMILES string representation is COc1ccc(Nc2cnccn2)cc1 .

Scientific Research Applications

Synthesis and Reactivity

N-(4-Methoxyphenyl)pyrazin-2-amine and its derivatives have been the subject of various synthetic and chemical reactivity studies. For example, Agekyan and Mkryan (2015) detailed the synthesis of p-aminobenzoic acid diamides based on derivatives of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid, exploring the reaction pathways and formation of various diamides (A. A. Agekyan & G. G. Mkryan, 2015). Loidreau et al. (2020) synthesized novel N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido- or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives with potential anticancer activities, highlighting the compound's utility in drug development (Yvonnick Loidreau et al., 2020).

Structural and Crystallography Studies

The compound and its variants have also been examined for their structural properties and crystallography. Böck et al. (2021) reported on the synthesis and structural characterization of derivatives of this compound, providing insights into molecular conformations and intermolecular hydrogen bonding patterns (Denise Böck et al., 2021).

Anticancer and Antiproliferative Activities

Some derivatives of this compound have been studied for their potential anticancer and antiproliferative effects. For instance, Gilligan et al. (2009) explored the synthesis and biological evaluation of 8-(4-Methoxyphenyl)pyrazolo[1,5-a]-1,3,5-triazines as selective and centrally active corticotropin-releasing factor receptor-1 (CRF1) antagonists, indicating the compound's potential in the development of anxiolytic or antidepressant drugs (P. Gilligan et al., 2009).

Polymer Modification and Characterization

H. M. Aly and H. L. A. El-Mohdy (2015) modified radiation-induced poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amines, including derivatives of this compound, to form amine-treated polymers. These modified polymers showed improved thermal stability and promising biological activities, suggesting their potential in medical applications (H. M. Aly & H. L. A. El-Mohdy, 2015).

Safety and Hazards

The safety data sheet (SDS) for “N-(4-Methoxyphenyl)pyrazin-2-amine” includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

Properties

IUPAC Name

N-(4-methoxyphenyl)pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-15-10-4-2-9(3-5-10)14-11-8-12-6-7-13-11/h2-8H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDBABVGXUPDTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30693267
Record name N-(4-Methoxyphenyl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1022128-78-4
Record name N-(4-Methoxyphenyl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Methoxyphenyl)pyrazin-2-amine
Reactant of Route 2
Reactant of Route 2
N-(4-Methoxyphenyl)pyrazin-2-amine
Reactant of Route 3
Reactant of Route 3
N-(4-Methoxyphenyl)pyrazin-2-amine
Reactant of Route 4
Reactant of Route 4
N-(4-Methoxyphenyl)pyrazin-2-amine
Reactant of Route 5
Reactant of Route 5
N-(4-Methoxyphenyl)pyrazin-2-amine
Reactant of Route 6
Reactant of Route 6
N-(4-Methoxyphenyl)pyrazin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.